molecular formula C11H15BN2O4 B1316107 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-93-3

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1316107
CAS RN: 1073371-93-3
M. Wt: 250.06 g/mol
InChI Key: KEOFPCPNACMWHS-UHFFFAOYSA-N
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Description

“2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BN2O4 . It’s an organic intermediate with borate and sulfonamide groups .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can be involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It’s an important intermediate in organic synthesis .


Physical And Chemical Properties Analysis

The compound is solid in form and has a melting point of 155-159 °C . Its molecular weight is 250.06 .

Scientific Research Applications

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is an important intermediate in organic synthesis .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . For example, N - [2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is an important raw material in synthesis of diaryl derivatives acting as FLAP regulators .

Anticancer Drugs

In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Crystallographic and Conformational Analyses

The structure of the title compound can be characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction of the title compound for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . On this basis, DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the title compound to further clarify certain physical and chemical properties of the compound .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-9(13-7-8)14(15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFPCPNACMWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584859
Record name 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1073371-93-3
Record name 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitropyridine-5-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of the tau PET ligand RO948?

A1: 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a crucial building block in synthesizing the precursor for the tau PET radioligand [18F]RO948 ([18F]1) []. This compound participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3), yielding a PMB-protected precursor (8) []. This precursor is then subjected to radiofluorination and deprotection to produce the desired [18F]RO948 [].

Q2: Why is a high-yield synthesis method for [18F]RO948 desirable?

A2: High-yield synthesis is particularly important for radiopharmaceuticals like [18F]RO948 due to the short half-life of the radioisotope (18F) []. Maximizing the yield at each step of the synthesis ensures that a greater proportion of the costly and time-sensitive radioisotope is incorporated into the final product []. This efficiency is crucial for research and potential clinical applications of tau PET imaging agents.

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